molecular formula C15H24N4O5S B2684780 1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide CAS No. 2034535-45-8

1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide

Cat. No.: B2684780
CAS No.: 2034535-45-8
M. Wt: 372.44
InChI Key: FTYJTYNWHBTXNK-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, an oxadiazole ring, and a methanesulfonyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide involves multiple steps, including the formation of the oxadiazole ring and the attachment of the methanesulfonyl group. The synthetic route typically starts with the preparation of the oxadiazole intermediate, followed by the introduction of the piperidine ring and the methanesulfonyl group under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced oxadiazole derivatives.

Scientific Research Applications

1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

    1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-sulfonamide: This compound features a sulfonamide group, providing different chemical properties and reactivity.

    1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-thioamide: This compound contains a thioamide group, which can influence its biological activity and chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methylsulfonyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O5S/c1-25(21,22)19-6-2-12(3-7-19)15(20)16-10-13-17-14(18-24-13)11-4-8-23-9-5-11/h11-12H,2-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYJTYNWHBTXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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